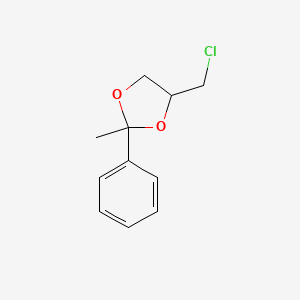

4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(9-5-3-2-4-6-9)13-8-10(7-12)14-11/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBWNIQRFXNTDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984587 | |

| Record name | 4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66089-98-3 | |

| Record name | NSC44534 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloromethyl 2 Methyl 2 Phenyl 1,3 Dioxolane

Catalytic Strategies for Dioxolane Ring Formation

The formation of the dioxolane ring from a ketone and an epoxide is a thermodynamically favorable process that can be significantly accelerated by catalysts. Catalytic approaches are central to modern organic synthesis, offering pathways that are more efficient and selective than stoichiometric methods.

Lewis Acid Catalysis in Dioxolane Synthesis

Lewis acids are highly effective catalysts for the synthesis of 1,3-dioxolanes from the reaction of epoxides with ketones. lookchem.com The mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, activating the epoxide for nucleophilic attack by the carbonyl oxygen of the ketone. This process is often diastereospecific, with the reaction proceeding via an inversion of configuration at the carbon atom of the epoxide that undergoes nucleophilic attack. lookchem.com

Several Lewis acids have been successfully employed for this transformation, with varying degrees of activity. lookchem.com Boron trifluoride etherate (BF₃·OEt₂) is recognized as one of the most active catalysts for these reactions. lookchem.com Other common Lewis acids include tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), and copper sulfate (B86663) (CuSO₄). lookchem.com The choice of catalyst can influence reaction rates and yields, and is often determined by the specific substrates and desired reaction conditions.

Table 1: Representative Lewis Acid Catalysts for Dioxolane Synthesis

| Lewis Acid Catalyst | Typical Substrates | General Observations |

|---|---|---|

| Boron Trifluoride Etherate (BF₃·OEt₂) | Epoxides and Ketones | Highly active, widely used for dioxolane formation. lookchem.com |

| Tin(IV) Chloride (SnCl₄) | Epoxides and Ketones | Effective catalyst for the reaction. lookchem.com |

| Titanium(IV) Chloride (TiCl₄) | Epoxides and Ketones | Used with success in dioxolane synthesis. lookchem.com |

| Copper(II) Sulfate (CuSO₄) | Epoxides and Carbonyl Compounds | Catalyzes the reaction effectively. scilit.com |

| Tin(II) Chloride (SnCl₂) | Epoxides and Acetone (B3395972) | Efficient catalyst for preparing 2,2-dimethyl-1,3-dioxolanes. researchgate.net |

Brønsted Acid Mediated Cyclization Reactions

Brønsted acids are also widely used to catalyze the formation of 1,3-dioxolanes, typically through the reaction of a 1,2-diol with a ketone or aldehyde. In the context of synthesizing 4-(chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane, this involves the reaction of 3-chloro-1,2-propanediol (B139630) with acetophenone (B1666503). The Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of acetophenone, rendering the carbonyl carbon more electrophilic and susceptible to attack by the hydroxyl groups of the diol. google.com This is followed by an intramolecular cyclization and dehydration to yield the final dioxolane product. This method is a classic and reliable approach for the formation of cyclic acetals.

Transition Metal Catalysis for Controlled Dioxolane Construction

Transition metal complexes have emerged as powerful catalysts for a variety of organic transformations, including the synthesis of 1,3-dioxolanes. These catalysts can offer unique reactivity and selectivity compared to traditional Lewis or Brønsted acids. For instance, the organometallic complex [CpIr(NCMe)₃]²⁺ (where Cp = C₅Me₅) has been shown to be an active and effective catalyst for the addition of ketones to epoxides. lookchem.com The reaction proceeds under mild conditions and demonstrates the utility of transition metals in activating epoxides for ring-opening. lookchem.com

Another example involves ruthenium-based catalysts, such as [Ru(triphos)(tmm)], which have been used in the conversion of diols to cyclic acetals. nih.govrwth-aachen.de These catalytic systems can be part of sequential chemoenzymatic cascades, highlighting their compatibility with complex molecular frameworks and their potential in stereoselective synthesis. nih.govrwth-aachen.de

Table 2: Examples of Transition Metal Catalysts in Dioxolane Synthesis

| Catalyst | Reaction Type | Key Features |

|---|---|---|

| [Cp*Ir(NCMe)₃]²⁺ | Ketone + Epoxide | Active and effective organometallic catalyst. lookchem.com |

| [Ru(triphos)(tmm)] | Diol Conversion | Used in chemoenzymatic cascades for chiral molecules. nih.govrwth-aachen.de |

Enantioselective and Diastereoselective Synthesis Approaches

The 4-position of the dioxolane ring in the target molecule is a stereocenter, meaning the compound can exist as a pair of enantiomers. Furthermore, the presence of two stereocenters in substituted dioxolanes can lead to diastereomers. Therefore, controlling the stereochemical outcome of the synthesis is a critical objective.

Chiral Auxiliary and Ligand-Based Asymmetric Induction

One of the most powerful strategies for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. sigmaaldrich.com

In the synthesis of this compound, a chiral auxiliary could be employed in several ways. For example, starting with a chiral diol derived from a natural product, its reaction with acetophenone would lead to a diastereomerically enriched product. Commonly used auxiliaries are often derived from readily available chiral molecules like amino acids, menthol, or camphor. researchgate.net Oxazolidinones and pseudoephedrine are particularly effective classes of chiral auxiliaries used in a wide range of asymmetric transformations. wikipedia.orgsigmaaldrich.com The steric bulk and conformational rigidity of the auxiliary block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thereby inducing asymmetry. researchgate.net

Table 3: Common Classes of Chiral Auxiliaries

| Auxiliary Class | Origin/Type | Application Principle |

|---|---|---|

| Oxazolidinones | Derived from amino alcohols | Forms chiral imides, effective in alkylation and aldol (B89426) reactions. researchgate.net |

| Pseudoephedrine | Amino alcohol | Forms chiral amides, directs alkylation via a rigid chelated intermediate. wikipedia.org |

| Camphor-derived | Natural terpene | Provides a sterically demanding and rigid scaffold (e.g., camphorsultam). wikiwand.com |

| 8-phenylmenthol | Menthol derivative | Introduced by E.J. Corey for asymmetric synthesis. wikipedia.org |

Substrate Control in Stereoselective Dioxolane Formation

Substrate control is an approach where the stereochemical outcome of a reaction is determined by one or more existing stereocenters in the substrate molecule itself. researchgate.net If an enantiomerically pure starting material is used, such as (R)- or (S)-epichlorohydrin, it can direct the formation of the dioxolane ring with a specific stereochemistry.

The stereoselective formation of substituted 1,3-dioxolanes can proceed through a 1,3-dioxolan-2-yl cation intermediate. mdpi.com The stereospecific generation of this intermediate and its subsequent stereoselective trapping are crucial steps that control the final stereochemistry of the product. mdpi.com The inherent chirality within the substrate can create a facial bias, guiding the nucleophilic attack of the ketone to one side of the epoxide, thus leading to the preferential formation of one diastereomer over the other. This strategy is highly valuable as it leverages the existing chirality of the starting material to build new stereocenters in a predictable manner.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the inherent 50% yield limitation of conventional kinetic resolutions of racemates. This technique combines a rapid in situ racemization of the starting material with a highly enantioselective reaction, theoretically allowing for the conversion of 100% of a racemic mixture into a single enantiomer of the product. wikipedia.orgthieme.de For a molecule like this compound, which possesses a stereogenic center at the C4 position, DKR represents an attractive approach for its enantioselective synthesis.

The application of DKR to the synthesis of this specific dioxolane would typically involve the resolution of a chiral precursor, such as 3-chloro-1,2-propanediol, followed by ketalization. A common and effective approach for the DKR of alcohols is chemoenzymatic, pairing a metal-based racemization catalyst with an enantioselective enzymatic acylation.

Key Components of a Chemoenzymatic DKR for a Precursor to this compound:

| Component | Function | Example |

| Racemization Catalyst | To continuously interconvert the enantiomers of the starting material (e.g., a chiral diol or a chlorohydrin). | Ruthenium complexes, such as those based on Shvo's catalyst or planar-chiral arene ruthenium complexes, are well-known for their efficiency in racemizing chiral alcohols through a hydrogen transfer mechanism. mdpi.comrsc.orgrsc.org |

| Resolving Agent | To selectively react with one enantiomer of the substrate. | Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for the enantioselective acylation of alcohols. acs.org |

| Acyl Donor | A reagent that provides the acyl group for the enzymatic resolution. | Simple esters like ethyl acetate (B1210297) or activated acyl donors such as isopropenyl acetate are commonly used. |

While a specific DKR protocol for this compound is not extensively documented in publicly available literature, the principles of DKR applied to structurally similar compounds, such as functionalized epoxides and other chiral alcohols, provide a clear framework for its potential implementation. acs.orgnih.gov The DKR of a suitable precursor, like racemic 3-chloropropane-1,2-diol, would involve the selective acylation of one enantiomer by a lipase, while the unreacted enantiomer is continuously racemized by a ruthenium catalyst. The resulting enantiopure monoacylated diol can then be separated and used to synthesize the desired enantiomer of this compound.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is crucial for developing sustainable chemical processes. This involves considerations such as the use of environmentally benign solvents, maximizing atom economy, and employing catalytic methods.

The conventional synthesis of dioxolanes often involves the use of volatile and potentially hazardous organic solvents to facilitate the removal of water via azeotropic distillation. organic-chemistry.org To align with green chemistry principles, recent research has focused on developing solvent-free or environmentally benign reaction conditions.

For the synthesis of related chloromethyl-1,3-dioxolanes, solid acid catalysts have been shown to be highly effective under solvent-free conditions. The use of supported heteropolyacids, for instance, allows for the direct reaction of a ketone with a diol in the absence of a solvent, with the catalyst being easily recoverable and reusable. This approach not only eliminates the environmental burden associated with solvent use but also simplifies the purification process. mdpi.com

Comparison of Catalytic Systems for Ketalization:

| Catalytic System | Reaction Conditions | Advantages |

| p-Toluenesulfonic acid | Refluxing toluene (B28343) with Dean-Stark trap | Effective for water removal |

| Supported Heteropolyacids | Solvent-free, mild temperature | Reusable catalyst, environmentally benign, simplified work-up |

| Cobaloxime | Solvent-free | Non-corrosive, inexpensive catalyst |

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The synthesis of this compound via the direct ketalization of acetophenone with 3-chloro-1,2-propanediol is an inherently atom-economical reaction, as all the atoms of the reactants are incorporated into the product and a molecule of water.

To further optimize reaction efficiency, the choice of catalyst is critical. The use of highly active and selective catalysts, such as the aforementioned supported heteropolyacids, can lead to high conversions and yields, minimizing the formation of byproducts and reducing the need for extensive purification.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions of temperature and pH, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity.

While direct biocatalytic synthesis of this compound is not widely reported, enzymatic methods are highly relevant for the preparation of its chiral precursors. Epoxide hydrolases, for example, can be used for the kinetic resolution of racemic epichlorohydrin, a common starting material for 3-chloro-1,2-propanediol, to produce enantiopure epoxides and diols. nih.govmdpi.com

Furthermore, chemoenzymatic cascades have been developed for the synthesis of other dioxolanes. These processes can involve an initial enzymatic step to create a chiral diol, followed by a chemocatalytic ketalization, sometimes in a one-pot setup. rwth-aachen.de Such strategies could be adapted for the synthesis of the target molecule, leveraging the advantages of both biocatalysis and chemocatalysis.

Novel Synthetic Techniques and Process Intensification

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. chemcopilot.comresearchgate.net This often involves the use of novel reactor technologies and the integration of multiple unit operations.

Continuous flow chemistry has emerged as a powerful tool for process intensification. In a flow reactor, reactants are continuously pumped through a heated and/or pressurized tube or channel, where the reaction takes place. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and scale-up.

The synthesis of 1,3-dioxolanes is well-suited for continuous flow processing. researchgate.net A flow setup can be designed where a mixture of the ketone and diol is passed through a packed bed of a solid acid catalyst. The continuous removal of the product from the reaction zone can help to drive the equilibrium towards the desired dioxolane. A Russian patent describes a continuous method for producing 1,3-dioxolane (B20135) with simultaneous distillation of the product to achieve high yields. google.com This approach could be adapted for the synthesis of this compound, potentially leading to a more efficient and scalable manufacturing process.

Advantages of Continuous Flow Synthesis for Dioxolanes:

| Feature | Benefit |

| Enhanced Heat and Mass Transfer | Faster reaction rates and better temperature control. |

| Improved Safety | Smaller reaction volumes reduce the risks associated with handling hazardous materials. |

| Ease of Automation and Scale-up | Straightforward to increase production by running the system for longer or by "numbering-up" (using multiple reactors in parallel). |

| Integration of Operations | Potential to couple the reaction with in-line purification or separation steps. |

Microwave-Assisted Organic Synthesis of Dioxolanes

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. researchgate.netscholarsresearchlibrary.com The mechanism involves the direct heating of polar molecules through the interaction of their dipoles with the microwave irradiation, resulting in rapid and uniform heating of the reaction mixture. researchgate.net

This methodology has been successfully applied to the synthesis of various dioxolane derivatives. Research on the synthesis of analogous 2-dichloromethyl-1,3-dioxolane derivatives demonstrates the efficacy of this approach. In a representative procedure, the cyclization of aldehydes with glycol is performed in the presence of anhydrous copper(II) sulfate under microwave irradiation at 600W. semanticscholar.org This method affords the desired dioxolane products in moderate yields, ranging from 35.7% to 57.5%, within a significantly shortened timeframe compared to conventional heating. semanticscholar.org

For the specific synthesis of this compound, a plausible microwave-assisted route would involve the reaction of acetophenone with 3-chloropropane-1,2-diol. The polar nature of the reactants makes them suitable for microwave heating, which is expected to accelerate the ketalization process significantly.

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various 2-substituted-1,3-dioxolanes, illustrating the general applicability of this method. semanticscholar.org

| Aldehyde Reactant | Reaction Time (min) | Yield (%) |

|---|---|---|

| p-Methylbenzaldehyde | 15 | 57.5 |

| Furfural | 15 | 55.3 |

| Butyraldehyde | 15 | 40.2 |

| 2-Thiophenecarboxaldehyde | 20 | 35.7 |

| p-Methoxybenzaldehyde | 15 | 55.4 |

Electrochemical and Photochemical Synthetic Pathways

Alternative energy sources like electricity and light offer novel, green pathways for chemical synthesis, often proceeding under mild conditions without the need for harsh reagents or catalysts.

Electrochemical Synthetic Pathways

Electrochemical synthesis represents a catalyst-free strategy for organic reactions, driven by direct anodic oxidation or cathodic reduction of substrates. While direct electrochemical synthesis of 1,3-dioxolanes from ketones and diols is not extensively documented, related methodologies highlight its potential. For instance, an electrochemical method has been developed for the synthesis of 3,3,5,5-tetrasubstituted 1,2-dioxolanes. thieme-connect.com This process involves the direct anodic oxidation of donor-acceptor cyclopropanes, which generates radical cations that subsequently react with triplet oxygen to form the dioxolane ring. thieme-connect.com

This user-friendly method operates under constant current electrolysis and demonstrates the power of electrochemistry to forge oxygen-containing heterocyclic rings. thieme-connect.com The development of a similar protocol for 1,3-dioxolanes could involve the electrochemical generation of a reactive intermediate from either the ketone or the diol, facilitating the cyclization.

The table below details the findings for the electrochemical synthesis of a model 1,2-dioxolane, showcasing the influence of electrolysis conditions on product yield. thieme-connect.com

| Electrolysis Condition | Current (mA) | Charge (F/mol) | Yield (%) |

|---|---|---|---|

| Constant Potential | - | 0.37 | 49 |

| Constant Current | 1 | 1.0 | 84 |

| Constant Current | 2 | 1.0 | 51 |

| Constant Current | 5 | 1.0 | 29 |

Photochemical Synthetic Pathways

Photochemical reactions utilize light to promote chemical transformations, often providing unique selectivity. A notable development in this area is the use of visible light for the acetalization of aldehydes, a reaction analogous to the ketalization required for dioxolane synthesis. organic-chemistry.org This method employs a catalytic amount of Eosin Y as a photocatalyst to protect a wide array of aromatic, heteroaromatic, and aliphatic aldehydes under neutral conditions, achieving good to excellent yields. organic-chemistry.org

However, a significant limitation of this specific photochemical system is its selectivity for aldehydes; ketones were reported to remain intact under the reaction conditions. organic-chemistry.org This suggests that while photochemical pathways are promising for the synthesis of 2-substituted-1,3-dioxolanes from aldehydes, the direct synthesis of 2,2-disubstituted analogues like this compound from a ketone (acetophenone) would require the development of a different photocatalytic system tailored for less reactive carbonyl compounds.

General conditions for the photocatalytic acetalization of aldehydes are summarized below. organic-chemistry.org

| Parameter | Condition |

|---|---|

| Light Source | Visible Light (e.g., Blue LEDs) |

| Photocatalyst | Eosin Y |

| Reactants | Aldehyde, 1,2-ethanediol |

| Conditions | Neutral, Room Temperature |

Elucidation of Reaction Chemistry and Transformational Pathways of 4 Chloromethyl 2 Methyl 2 Phenyl 1,3 Dioxolane

Reactivity of the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) is a primary alkyl halide, making the carbon atom an electrophilic center susceptible to attack by nucleophiles. Its reactivity is modulated by the adjacent 1,3-dioxolane (B20135) ring.

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2, S(_N)i Mechanisms)

The primary carbon of the chloromethyl group is sterically unhindered, favoring the bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom while the chloride leaving group departs simultaneously, resulting in an inversion of stereochemistry at the reaction center. A wide variety of nucleophiles can displace the chloride, making this a versatile pathway for introducing new functional groups. nih.gov

However, the presence of the oxygen atoms in the 1,3-dioxolane ring introduces the possibility of neighboring group participation (NGP) , also known as anchimeric assistance. wikipedia.orgchem-station.comchemeurope.com The lone pair of electrons on the proximal oxygen atom can act as an internal nucleophile, displacing the chloride ion in an intramolecular S(_N)2 reaction. This leads to the formation of a bridged, cyclic oxonium ion intermediate. chem-station.com The formation of this intermediate can significantly increase the reaction rate compared to analogous primary alkyl chlorides lacking a participating group. wikipedia.orglibretexts.org

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |

| Hydroxide | NaOH | (2-Methyl-2-phenyl-1,3-dioxolan-4-yl)methanol | |

| Alkoxide | NaOCH₃ | 4-(Methoxymethyl)-2-methyl-2-phenyl-1,3-dioxolane | |

| Cyanide | KCN | 2-(2-Methyl-2-phenyl-1,3-dioxolan-4-yl)acetonitrile | |

| Azide | NaN₃ | 4-(Azidomethyl)-2-methyl-2-phenyl-1,3-dioxolane |

Elimination Reactions to Form Unsaturated Systems

Elimination reactions, such as the E2 mechanism, can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. libretexts.org For 4-(chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane, a base can abstract a proton from the carbon atom at the 4-position of the dioxolane ring. This is followed by the concerted formation of a carbon-carbon double bond and the expulsion of the chloride ion. libretexts.org This pathway leads to the formation of an exocyclic alkene, 4-methylene-2-methyl-2-phenyl-1,3-dioxolane. To favor this E2 pathway over the competing S(_N)2 reaction, conditions such as the use of a bulky, non-nucleophilic base (e.g., potassium tert-butoxide) and a higher reaction temperature are typically employed. colab.ws

Carbon-Carbon Bond Forming Reactions via Organometallic Intermediates (e.g., Grignard, Suzuki, Heck Couplings)

The electrophilic nature of the chloromethyl group allows for its participation in various carbon-carbon bond-forming reactions catalyzed by transition metals or mediated by organometallic reagents.

Grignard Reactions: The compound can react with Grignard reagents (R-MgX) in a coupling reaction. The nucleophilic carbon of the Grignard reagent attacks the chloromethyl carbon, displacing the chloride and forming a new carbon-carbon bond. This reaction proceeds via a mechanism analogous to S(_N)2 substitution. researchgate.netkoreascience.kr

Suzuki Coupling: In a plausible Suzuki-Miyaura cross-coupling reaction, this compound could serve as the electrophilic partner. The general mechanism involves the oxidative addition of the C-Cl bond to a Palladium(0) catalyst to form a Pd(II) complex. Following this, transmetalation with an organoboron species (e.g., a boronic acid, R-B(OH)₂) in the presence of a base occurs, transferring the organic group 'R' to the palladium center. The final step is reductive elimination, which forms the C-C bond between the methyl group and the 'R' group, regenerating the Pd(0) catalyst. nobelprize.orgyoutube.comyoutube.com

Heck Coupling: The Heck reaction provides a method for coupling the chloromethyl group with an alkene. Similar to the Suzuki reaction, the process is initiated by the oxidative addition of the C-Cl bond to a Pd(0) catalyst. The resulting organopalladium complex then undergoes migratory insertion with an alkene. The final step involves a β-hydride elimination to release the coupled product and regenerate the palladium catalyst, typically with the aid of a base. nih.gov

Radical Functionalization Reactions

The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage upon treatment with radical initiators (e.g., AIBN) or exposure to UV light. This generates a primary alkyl radical centered on the methylene (B1212753) carbon. youtube.com This radical intermediate can then participate in a variety of transformations. For instance, in the presence of a hydrogen-atom donor like tributyltin hydride (Bu₃SnH), the radical is quenched, resulting in the net reduction of the chloromethyl group to a methyl group. Alternatively, this radical can add across the double bond of an alkene, initiating a radical polymerization or a radical addition reaction, thereby forming a new carbon-carbon bond. digitellinc.com

Reactivity of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring is an acetal (B89532), specifically a ketal, derived from acetophenone (B1666503) and glycerol. As such, its primary reactivity involves cleavage under acidic conditions, while it remains stable to bases and many nucleophiles. organic-chemistry.org

Acid-Catalyzed Ring Opening and Hydrolysis Mechanisms

The hydrolysis of the 1,3-dioxolane ring is a well-established process that proceeds via an A-1 type mechanism. lookchem.comacs.org The reaction is initiated by the rapid and reversible protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (H₃O⁺). lookchem.com

This protonation converts the hydroxyl group into a good leaving group (H₂O). The rate-determining step of the mechanism is the cleavage of the carbon-oxygen bond, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion. The stability of this cation is crucial for the reaction to proceed. In the case of this compound, the carbocation formed at the C2 position is tertiary and is further stabilized by resonance with both the adjacent oxygen atom and the phenyl ring. lookchem.com

Finally, a water molecule attacks the highly electrophilic carbocation. Subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final hydrolysis products: acetophenone and 3-chloropropane-1,2-diol. The rate of hydrolysis is highly dependent on the pH of the medium, with reaction rates increasing significantly at lower pH values. researchgate.net

| pH | Relative Hydrolysis Rate | Half-life (t₁/₂) |

| 5.0 | High | ~10 hours |

| 5.5 | Medium | ~30 hours |

| 6.0 | Low | ~90 hours |

| 6.5 | Very Low | ~540 hours |

| Data derived from kinetic studies on a similar ketal system, demonstrating the dramatic decrease in hydrolysis rate with increasing pH. researchgate.net |

Transacetalization and Exchange Reactions with Other Carbonyl Compounds or Diols

The 1,3-dioxolane ring system, a cyclic acetal, is susceptible to acid-catalyzed cleavage and reformation. This reactivity allows this compound to undergo transacetalization (or acetal exchange) reactions in the presence of other carbonyl compounds or diols. These reactions are equilibrium-driven processes, and the outcomes can be controlled by manipulating the reaction conditions, such as using a large excess of a reactant or removing a product as it is formed. organic-chemistry.orgwikipedia.org

The general mechanism for acid-catalyzed transacetalization involves the protonation of one of the dioxolane oxygen atoms, followed by ring opening to generate a resonance-stabilized carbocation (an oxocarbenium ion) at the C2 position. This intermediate can then be trapped by a nucleophile.

Exchange with Diols: When this compound is treated with a different 1,2- or 1,3-diol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), the original diol moiety (3-chloro-1,2-propanediol) can be exchanged. This reaction regenerates acetophenone and forms a new dioxolane or dioxane derived from the added diol. The reaction is reversible, and driving it to completion typically requires a large excess of the new diol.

Exchange with Carbonyl Compounds: Similarly, reaction with an excess of a different ketone or aldehyde under acidic conditions can lead to the exchange of the carbonyl component. In this case, the dioxolane ring opens to release 3-chloro-1,2-propanediol (B139630), and the new carbonyl compound is trapped to form a different dioxolane. For example, reacting the title compound with an excess of acetone (B3395972) would be expected to yield 2,2-dimethyl-1,3-dioxolane (B146691) and acetophenone. organic-chemistry.org

These exchange reactions are fundamental to the chemistry of acetals and are widely used for the protection and deprotection of carbonyls and diols in organic synthesis. organic-chemistry.org

| Reactant Type | Example Reactant | Expected Major Products | Reaction Conditions |

|---|---|---|---|

| Diol | Ethylene (B1197577) Glycol | Acetophenone + 2-Phenyl-1,3-dioxolane + 3-Chloro-1,2-propanediol | Acid catalyst, excess ethylene glycol |

| Carbonyl Compound | Cyclohexanone | 3-Chloro-1,2-propanediol + 1,4-Dioxaspiro[4.5]decane-2-methyl-2-phenyl | Acid catalyst, excess cyclohexanone |

Rearrangement Reactions Involving the Dioxolane Core

The 1,3-dioxolane ring, while generally stable under neutral and basic conditions, can participate in rearrangement reactions, particularly under thermal or acidic conditions. For derivatives of 4-(chloromethyl)-1,3-dioxolane, these rearrangements can lead to structurally diverse products.

A notable example found in patent literature involves the thermal rearrangement of a structurally related compound, 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one. Upon heating, this compound rearranges to 4-chloromethyl-5-methyl-1,3-dioxolene-2-one. epo.orggoogleapis.com This transformation suggests that allylic-type rearrangements involving substituents on the dioxolane ring are possible, driven by the formation of a more stable thermodynamic product. Although the title compound lacks the exocyclic double bond and carbonate structure, this example illustrates the potential for intramolecular rearrangements within the substituted dioxolane framework under energetic conditions.

Under strong Lewis or Brønsted acid catalysis, the dioxolane ring can undergo cleavage. The initial ring-opening at the C2 position to form an oxocarbenium ion is a key step in hydrolysis and transacetalization. However, if other reactive functionalities are present within the molecule, this cationic intermediate could potentially trigger more complex intramolecular rearrangements or cyclizations, although specific examples for this compound are not extensively documented in peer-reviewed literature. Reactions of 1,3-dioxolanes with acid halides can also lead to ring-opened products, which may undergo further transformations. google.com

Stereochemical Outcomes and Diastereoselective Transformations

The presence of a chiral center at the C4 position of this compound profoundly influences its reaction chemistry, leading to specific stereochemical outcomes.

Stereochemical Retention and Inversion at Chiral Centers

The stereochemical integrity of the C4 chiral center is a crucial aspect of reactions involving the title compound.

Reactions at the Chloromethyl Group: In nucleophilic substitution reactions at the primary carbon of the chloromethyl group (e.g., with azide, cyanide, or carboxylate nucleophiles), the reaction proceeds via an S(_N)2 mechanism. As this reaction does not involve breaking any bonds to the C4 stereocenter, the original configuration at C4 is fully retained.

Reactions Involving the Dioxolane Ring: In acid-catalyzed reactions like hydrolysis or transacetalization, the mechanism involves the formation of a planar oxocarbenium ion intermediate at C2. nih.gov The subsequent nucleophilic attack at C2 re-forms the acetal. Since the bonds to the C4 chiral center are not broken during this process, the reaction proceeds with complete retention of configuration at C4.

Inversion at the C4 center would require a reaction pathway that involves breaking and reforming one of the C4-O or C4-C bonds. Such reactions are not typical for this compound under standard conditions. For instance, a ring-opening reaction via an S(_N)2 attack at C4 by a nucleophile would theoretically lead to inversion at this center, but such a pathway is generally less favorable than attack at the more electrophilic C2 (after protonation) or the primary carbon of the chloromethyl group.

Diastereoselectivity in Reactions Involving the Chloromethyl Group

When a reaction at the chloromethyl side chain creates a new stereocenter, the existing chirality at C4 can induce diastereoselectivity. The substituents at C2 (methyl and phenyl) and the dioxolane ring itself create a chiral environment that can sterically hinder one face of the reacting side chain more than the other.

For example, the addition of a nucleophile to a derivative where the chloromethyl group has been converted to an aldehyde (e.g., 2-methyl-2-phenyl-1,3-dioxolane-4-carbaldehyde) would likely proceed with facial selectivity. The incoming nucleophile would preferentially attack from the less sterically hindered face, as dictated by the spatial arrangement of the bulky phenyl group and the dioxolane ring. This principle is a cornerstone of asymmetric synthesis, where chiral auxiliaries derived from compounds like chiral 1,3-dioxolan-4-ones are used to direct the stereochemical outcome of reactions. nih.govresearchgate.netmdpi.com The degree of diastereoselectivity would depend on the size of the incoming nucleophile and the reaction conditions.

| Reaction Type | Substrate Derivative | Potential Outcome | Controlling Factor |

|---|---|---|---|

| Nucleophilic Addition | ...-dioxolane-4-carbaldehyde | Formation of a diastereomeric mixture of secondary alcohols, often with one major diastereomer. | Steric hindrance from the C2-phenyl group and the dioxolane ring directing the approach of the nucleophile. |

| Enolate Alkylation | ...-dioxolane-4-acetic acid ester | Diastereoselective formation of a new stereocenter α to the carbonyl group. | The chiral dioxolane acts as an auxiliary, blocking one face of the enolate. |

Impact of Dioxolane Ring Conformation on Reaction Pathways

The five-membered 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as envelope (C(_s) symmetry) and twist or half-chair (C(_2) symmetry) forms. datapdf.comacs.orgacs.org The energy barrier between these conformations is low, making the ring highly flexible.

The preferred conformation of this compound and the pseudo-axial or pseudo-equatorial orientation of its substituents are determined by minimizing steric interactions. The bulky phenyl and methyl groups at C2 and the chloromethyl group at C4 will influence this conformational preference. In the most stable conformations, the largest substituents typically occupy positions that minimize gauche and 1,3-diaxial-like interactions.

The conformation of the ring has a direct impact on reactivity:

Steric Accessibility: The orientation of the chloromethyl group (pseudo-axial vs. pseudo-equatorial) affects its accessibility to incoming nucleophiles in S(_N)2 reactions. A pseudo-equatorial position is generally more open to attack than a more sterically encumbered pseudo-axial position.

Stereoelectronic Effects: The orientation of the C-Cl bond relative to the C-O bonds of the ring can influence its reactivity through stereoelectronic effects, although these are more pronounced in six-membered rings like dioxanes. researchgate.netthieme-connect.de

Studies on related substituted 1,3-dioxolanes have shown that even small free-energy differences between diastereomers can be measured, confirming that substituents dictate specific conformational preferences which, in turn, govern their reactive properties. acs.org

Mechanistic Investigations and Kinetic Studies of Reactions Involving 4 Chloromethyl 2 Methyl 2 Phenyl 1,3 Dioxolane

Detailed Reaction Pathway Elucidation

Understanding the reaction pathway is fundamental to controlling reaction outcomes. For a compound like 4-(chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane, this would involve a detailed examination of the steps involved in its transformations, particularly nucleophilic substitution at the primary carbon bearing the chlorine atom.

Identification of Key Intermediates and Transition States

A key aspect of elucidating a reaction mechanism is the identification of any transient species, such as intermediates and transition states. organicchemistrytutor.comyoutube.com In nucleophilic substitution reactions of this compound, the mechanism could proceed through either an S\N1 or S\N2 pathway, or a continuum between them, depending on the reaction conditions.

S\N2 Pathway: In a bimolecular nucleophilic substitution (S\N2) reaction, a nucleophile would attack the carbon atom of the chloromethyl group at the same time as the chloride ion leaves. This process would proceed through a single, high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. libretexts.orgyoutube.com There are no intermediates in a pure S\N2 reaction. youtube.com

S\N1 Pathway: A unimolecular nucleophilic substitution (S\N1) mechanism would involve the initial, slow departure of the chloride ion to form a primary carbocation intermediate. This carbocation would be highly unstable and would likely rearrange. However, participation from the lone pairs of the adjacent dioxolane oxygen atoms could potentially stabilize this intermediate. Following its formation, the carbocation would rapidly react with a nucleophile. This pathway involves a distinct intermediate and two transition states. libretexts.org

Energy Profile Analysis and Activation Barriers

An energy profile diagram provides a visual representation of the energy changes that occur during a reaction. libretexts.org For reactions of this compound, computational chemistry could be employed to model these profiles. cam.ac.uk

The activation barrier, or activation energy, is the minimum energy required for a reaction to occur. youtube.com In the context of an S\N2 reaction, there would be a single activation barrier corresponding to the energy of the transition state. youtube.com For an S\N1 reaction, there would be two activation barriers, with the first, corresponding to the formation of the carbocation, typically being the rate-determining step. libretexts.org The relative heights of these barriers for the S\N1 and S\N2 pathways would determine which mechanism is favored under a given set of conditions.

Kinetic and Thermodynamic Aspects of Reactivity

Kinetic studies measure the rate of a reaction and how it is influenced by various factors, while thermodynamics describes the energy difference between reactants and products.

Determination of Rate Laws and Reaction Orders

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. libretexts.orgkhanacademy.org For a reaction of this compound with a nucleophile (Nu), the rate law would be determined experimentally by varying the concentrations of the reactants and measuring the effect on the reaction rate. fiveable.me

A hypothetical set of experimental data for determining the rate law is presented below.

| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

Activation Parameters (Activation Enthalpy, Entropy, Gibbs Energy)

Activation parameters provide deeper insight into the transition state of a reaction. They are determined by studying the temperature dependence of the rate constant.

Activation Enthalpy (ΔH‡): Represents the difference in enthalpy between the transition state and the reactants.

Activation Entropy (ΔS‡): Reflects the change in disorder from the reactants to the transition state. A negative value for an S\N2 reaction would indicate a more ordered transition state.

A hypothetical table of activation parameters is shown below.

| Parameter | Value |

| ΔH‡ (kJ/mol) | 75 |

| ΔS‡ (J/mol·K) | -20 |

| ΔG‡ at 298 K (kJ/mol) | 80.96 |

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can significantly influence the rate and mechanism of a reaction. wikipedia.orgchemrxiv.org

Polar Protic Solvents: Solvents like water and alcohols can stabilize both cations and anions through hydrogen bonding. libretexts.org They would strongly solvate the chloride leaving group and any potential carbocation intermediate, thus favoring an S\N1 pathway.

Polar Aprotic Solvents: Solvents such as acetone (B3395972) or DMSO can solvate cations but are less effective at solvating anions. This leaves the nucleophile "naked" and more reactive, which would accelerate an S\N2 reaction.

The table below illustrates the expected qualitative effect of different solvents on the reaction rates of S\N1 and S\N2 reactions.

| Solvent Type | S\N1 Rate | S\N2 Rate |

| Polar Protic | Increases | Decreases |

| Polar Aprotic | Decreases | Increases |

| Nonpolar | Significantly Decreases | Significantly Decreases |

Isotopic Labeling and Crossover Experiments for Mechanistic Probing

Detailed mechanistic investigations into the reactions of this compound using isotopic labeling and crossover experiments are not extensively documented in publicly available scientific literature. These powerful techniques are crucial for elucidating reaction pathways by tracking the fate of atoms and molecular fragments.

Isotopic labeling involves the substitution of an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C). By analyzing the position of the isotopic label in the products, chemists can deduce the bonding changes that occur during a reaction, providing strong evidence for or against a proposed mechanism. For a compound like this compound, labeling could be conceptually applied to various positions, such as the chloromethyl group or the dioxolane ring, to study substitution or rearrangement reactions. However, specific studies detailing such experiments on this particular compound are not readily found.

Crossover experiments are designed to distinguish between intramolecular (occurring within a single molecule) and intermolecular (occurring between different molecules) processes. In a typical crossover experiment, two similar but isotopically distinct reactants are allowed to react together. The product distribution reveals whether fragments have "crossed over" from one reactant to the other. For instance, if a reaction involving this compound were intermolecular, one would expect to see products containing fragments from both starting materials. The absence of such crossover products would suggest an intramolecular mechanism. While this methodology is a staple in mechanistic organic chemistry, its specific application to probe the reactivity of this compound has not been specifically detailed in available research.

Due to the lack of specific experimental data from isotopic labeling or crossover studies in the reviewed literature, no data tables can be presented for this section.

Computational Mechanistic Studies (refer to Section 7)

As with experimental mechanistic probes, specific computational studies detailing the reaction mechanisms of this compound are not prominently featured in the scientific literature. Computational chemistry offers a powerful complementary approach to experimental studies for understanding reaction mechanisms, allowing for the calculation of transition state energies, reaction intermediates, and kinetic parameters.

A comprehensive computational analysis of this compound would be discussed in detail in Section 7 of a complete report. Such a section would theoretically explore calculated reaction pathways, activation energies, and the influence of the phenyl and methyl substituents on the reactivity of the dioxolane ring and the chloromethyl group. However, without available published research focusing on this specific molecule, any detailed discussion remains hypothetical.

Role As a Synthetic Building Block and Precursor in Complex Molecule Synthesis

Utilization in the Synthesis of Heterocyclic Frameworks

The reactive chloromethyl group of 4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane serves as a key handle for the introduction of the dioxolane moiety into various molecular scaffolds, facilitating the synthesis of diverse heterocyclic systems. The inherent reactivity of the carbon-chlorine bond allows for facile nucleophilic substitution reactions, providing a straightforward route to functionalized intermediates that can undergo subsequent cyclization reactions.

One notable application involves the synthesis of azole-containing heterocyclic compounds. For instance, the reaction of the analogous compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, with the sodium salts of 1,2,4-triazole (B32235) or imidazole (B134444) has been shown to produce 2,2-dimethyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolane and the corresponding imidazole derivative. rasayanjournal.co.in This methodology highlights a general and efficient approach for the synthesis of 4-(azol-1-ylmethyl)-1,3-dioxolanes, which are valuable precursors for biologically active diols. rasayanjournal.co.in The subsequent hydrolysis of the dioxolane ring under acidic conditions yields the corresponding 3-(azol-1-yl)propane-1,2-diols, demonstrating the utility of the dioxolane as a masked diol functionality.

The following table summarizes a representative synthesis of a triazole-containing dioxolane:

| Reactant 1 | Reactant 2 | Solvent | Product | Yield |

| 2,2-dimethyl-4-chloromethyl-1,3-dioxolane | 1,2,4-sodium triazolate | DMF | 2,2-Dimethyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolane | 78% |

Data sourced from a study on the synthesis of bioactive C-substituted 1,2,4-triazoles. rasayanjournal.co.in

This strategy underscores the importance of 4-(chloromethyl)-substituted dioxolanes as synthons for incorporating a protected 1,2-diol unit into heterocyclic structures, which are prevalent motifs in many pharmaceutical and biologically active compounds.

Chiral Synthon for Asymmetric Synthesis of Biologically Relevant Compounds

In the realm of asymmetric synthesis, chiral building blocks are indispensable for the stereocontrolled construction of enantiomerically pure molecules. The chiral variants of 4-(chloromethyl)-1,3-dioxolanes, derived from enantiopure 3-chloropropane-1,2-diol, have proven to be valuable synthons for the synthesis of a variety of biologically relevant compounds.

For example, (R)-(+)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane is a key intermediate in the synthesis of the enantiomers of ketoconazole, an orally active antifungal agent. lookchem.com The chirality of this building block allows for the selective preparation of both the (R)- and (S)-enantiomers of the drug, which exhibit different biological activities. lookchem.com

Furthermore, these chiral synthons have been employed in the asymmetric synthesis of other important molecules. A notable example is the synthesis of (4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid, which utilizes an N-sulfinimine derived from (R)-glyceraldehyde acetonide. This process highlights the utility of chiral dioxolane-containing building blocks in achieving high stereoselectivity in carbon-carbon bond-forming reactions.

The following table illustrates the application of a chiral chloromethyl dioxolane in asymmetric synthesis:

| Chiral Building Block | Reaction Type | Product | Biological Relevance |

| (R)-(+)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane | Intermediate | Enantiomers of Ketoconazole | Antifungal agent |

*Information derived from a review of the applications of the specified chiral building block. lookchem.com *

The ability to introduce a stereocenter with a protected diol functionality makes chiral 4-(chloromethyl)-1,3-dioxolanes powerful tools for the synthesis of complex, biologically active molecules where stereochemistry is crucial for activity.

Precursor for the Construction of Polyfunctionalized Aliphatic and Aromatic Systems

The versatility of this compound extends to its use as a precursor for the construction of polyfunctionalized aliphatic and aromatic systems. The chloromethyl group can be transformed into a variety of other functional groups through nucleophilic substitution, while the dioxolane ring can be opened to reveal a diol, providing two additional points for functionalization.

For example, the chloromethyl group can be converted to an azide, which can then be reduced to an amine or participate in click chemistry reactions. It can also be displaced by thiols to form thioethers or by cyanide to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

In a broader context, related chloromethyl-dioxolane derivatives have been utilized as key intermediates in the synthesis of complex molecules. For instance, a novel series of benzo-1,3-dioxolane metharyl derivatives, evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity, were synthesized from a 1-(6-(chloromethyl)(2H-benzo[3,4-d]1,3-dioxolan-5-yl))-4-(methylsulfonyl)phenyl)-2H-benzene intermediate. acs.org This demonstrates how the chloromethyl functionality on a dioxolane-containing scaffold can be a crucial starting point for building complex, polyfunctionalized aromatic systems with potential therapeutic applications.

Application in Protecting Group Chemistry for Alcohols and Diols

The 1,3-dioxolane (B20135) ring system is a well-established and widely used protecting group for 1,2- and 1,3-diols, as well as for aldehydes and ketones. The formation of the dioxolane is typically achieved by the acid-catalyzed reaction of the diol with an appropriate ketone or aldehyde. The stability of the dioxolane ring under a variety of reaction conditions, particularly basic and nucleophilic conditions, makes it an ideal choice for protecting diol functionalities during multi-step syntheses.

While this compound is more commonly used as a building block to introduce the protected diol moiety, the fundamental principles of dioxolane chemistry are central to its application. The dioxolane can be readily cleaved under acidic conditions to regenerate the diol, allowing for selective deprotection when required.

The general conditions for the protection of diols as dioxolanes and their subsequent deprotection are summarized below:

| Process | Reagents | Conditions |

| Protection (Ketalization) | Acetone (B3395972), Acid Catalyst (e.g., p-TsOH) | Anhydrous conditions |

| Deprotection (Hydrolysis) | Aqueous Acid (e.g., HCl, H₂SO₄) | Mild heating |

Dioxolanes offer several advantages as protecting groups: they are easy to introduce and remove, stable to a wide range of reagents, and often introduce minimal steric hindrance.

Development of Novel Reagents and Ligands Based on the Dioxolane Scaffold

The inherent structural features of this compound and its derivatives make them attractive scaffolds for the development of novel reagents and ligands for catalysis and medicinal chemistry. The chloromethyl group provides a convenient attachment point for various coordinating groups, while the dioxolane ring can influence the steric and electronic properties of the resulting ligand.

Research has shown that derivatives of 1,3-dioxolane can act as effective modulators to overcome multidrug resistance (MDR) in cancer chemotherapy. researchgate.net Novel 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives have been synthesized and investigated for their potential as MDR reversal agents. researchgate.net

Furthermore, the synthesis of ligands for receptors in the central nervous system has been explored using similar dioxolane frameworks. For example, 1,3-dioxolane-based 5-HT1A receptor agonists have been synthesized and evaluated for their potential in treating CNS disorders and neuropathic pain. researchgate.net In these syntheses, a key step often involves the SN2 reaction of a chiral 4-(chloromethyl)-2,2-diphenyl-1,3-dioxolane (B187613) with an appropriate amine. researchgate.net

Additionally, tetrahydrofuran- and cyclopentanol-based ligands acting on 5-HT1A and α1-adrenoceptors have been synthesized from precursors that include 5-(chloromethyl)-2,2-diphenyloxolane, a structurally related compound. sci-hub.box These studies highlight the potential of using the chloromethyl-functionalized five-membered oxygenated heterocycle as a core structure for the development of new therapeutic agents and specialized chemical tools.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 4-(chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane in solution. One-dimensional ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, but a full stereochemical and conformational assignment requires more advanced two-dimensional (2D) techniques.

The presence of two stereocenters at positions C2 and C4 of the dioxolane ring means that this compound can exist as diastereomers (cis and trans isomers). 2D NMR experiments are crucial for assigning the relative stereochemistry of these isomers.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would establish the connectivity within the ethyl-1,2-diol backbone of the dioxolane ring, showing correlations between the methine proton at C4 and the diastereotopic methylene (B1212753) protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for the unambiguous assignment of the carbon signals for the C4 methine, C5 methylene, C2 quaternary carbon, the methyl group, and the chloromethyl group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, which is key for stereochemical assignment. For the cis-isomer, a NOE/ROE correlation would be expected between the methyl group at C2 and the proton at C4. In the trans-isomer, this correlation would be absent or very weak. Instead, a correlation between the phenyl group at C2 and the proton at C4 might be observed.

Table 1: Hypothetical 2D NMR Correlations for Stereochemical Assignment of this compound

| Experiment | Key Correlations for Stereochemical Assignment |

|---|---|

| COSY | H4 ↔ H5a, H5b |

| HSQC | C4 ↔ H4; C5 ↔ H5a, H5b; C(CH₃) ↔ H(CH₃); C(CH₂Cl) ↔ H(CH₂Cl) |

| HMBC | H(CH₃) ↔ C2, C(phenyl); H4 ↔ C2, C5; H(CH₂Cl) ↔ C4 |

| NOESY/ROESY | cis-isomer: H(CH₃) ↔ H4; trans-isomer: H(phenyl) ↔ H4 |

The five-membered dioxolane ring is not planar and undergoes rapid conformational changes in solution. The two most common conformations are the envelope and twist forms. Dynamic NMR spectroscopy, which involves recording NMR spectra at variable temperatures, can provide insights into these conformational exchange processes.

At room temperature, the conformational exchange is typically fast on the NMR timescale, resulting in averaged signals. Upon cooling, if the energy barrier to interconversion is high enough, the exchange can be slowed, leading to the decoalescence of signals and the appearance of separate spectra for each conformer. By analyzing the line shapes at different temperatures, the activation energy (ΔG‡) for the ring-flipping process can be determined. For substituted dioxolanes, the energy barriers and the populations of different conformers are influenced by the steric and electronic nature of the substituents.

NMR spectroscopy is a powerful non-invasive technique for monitoring the progress of chemical reactions in real-time. The formation of this compound, for example, from the reaction of 3-chloro-1,2-propanediol (B139630) with acetophenone (B1666503) in the presence of an acid catalyst, can be followed by ¹H NMR. By integrating the signals of the starting materials and the product over time, kinetic data can be obtained. This allows for the determination of reaction rates, rate laws, and the investigation of reaction mechanisms, including the identification of any intermediates or side products.

Single-Crystal X-ray Diffraction for Absolute Configuration and Detailed Structural Analysis

While NMR provides information about the structure and conformation in solution, single-crystal X-ray diffraction offers a definitive and highly precise picture of the molecule in the solid state. This technique can unambiguously determine the relative and absolute stereochemistry of the chiral centers.

A successful X-ray crystallographic analysis of a single crystal of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the preferred conformation of the dioxolane ring in the solid state (e.g., envelope or twist) and the spatial arrangement of the methyl, phenyl, and chloromethyl substituents. For a chiral, enantiopure sample, the absolute configuration could be determined using anomalous dispersion methods, provided a heavy atom is present or by using a chiral derivatizing agent.

Table 2: Representative Crystallographic Data for a Substituted Dioxolane

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.678 |

| c (Å) | 18.456 |

| β (°) | 98.76 |

| Volume (ų) | 1045.2 |

| Z | 4 |

Note: This is hypothetical data for illustrative purposes.

Advanced Mass Spectrometry Techniques for Mechanistic Elucidation

Advanced mass spectrometry techniques are crucial for confirming the molecular weight and for probing the fragmentation pathways of a molecule, which can provide valuable structural information.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely involve the cleavage of the dioxolane ring and the loss of substituents. Common fragmentation pathways for similar structures include:

Loss of the chloromethyl radical (•CH₂Cl) or HCl.

Loss of the methyl radical (•CH₃).

Cleavage of the dioxolane ring to produce characteristic ions.

Formation of a stable benzoyl cation or related phenyl-containing fragments.

By accurately measuring the masses of the fragment ions, their elemental compositions can be determined, allowing for the proposal of plausible fragmentation mechanisms. This information can help to confirm the connectivity of the molecule and differentiate it from isomers.

Table 3: Plausible Fragment Ions in the Tandem Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| [M-CH₃]⁺ | Loss of the methyl group |

| [M-CH₂Cl]⁺ | Loss of the chloromethyl group |

| [M-Cl]⁺ | Loss of a chlorine atom |

| C₇H₇⁺ | Tropylium ion |

High-Resolution Mass Spectrometry for Elemental Composition Determination of Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for elucidating the elemental composition of transient species and reaction intermediates formed during the synthesis of this compound. The synthesis, typically an acid-catalyzed ketalization of acetophenone with 3-chloropropane-1,2-diol, proceeds through several key intermediates, including a protonated hemiketal.

HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a unique elemental formula for a given mass. This is crucial for distinguishing between isobaric ions—ions with the same nominal mass but different elemental compositions.

In the context of the synthesis of this compound, HRMS can be used to analyze the reaction mixture at various time points. The primary intermediate, the protonated hemiketal, is formed by the nucleophilic attack of a hydroxyl group from 3-chloropropane-1,2-diol on the protonated carbonyl carbon of acetophenone. While this intermediate is often too unstable to be isolated, its presence can be confirmed by techniques like electrospray ionization (ESI) HRMS.

The high-resolution mass spectrum would show a peak corresponding to the exact mass of the protonated hemiketal. By comparing the measured accurate mass to the calculated theoretical masses of all possible elemental formulas within a given mass tolerance, the precise elemental composition can be unequivocally assigned. This confirms the proposed reaction mechanism and rules out alternative pathways or side products.

For example, the elemental composition of the protonated target molecule can be confidently distinguished from other potential isobaric species. Furthermore, analysis of the fragmentation patterns under tandem mass spectrometry (MS/MS) conditions provides structural information about the intermediates, corroborating the proposed connectivity of the atoms.

Below is a table of plausible ions and intermediates that could be characterized by HRMS during the formation of this compound.

| Plausible Intermediate / Fragment | Elemental Formula | Calculated Monoisotopic Mass (Da) | Type of Species |

|---|---|---|---|

| Protonated Acetophenone | C₈H₉O⁺ | 121.0648 | Reactant Ion |

| Protonated Hemiketal Intermediate | C₁₁H₁₆ClO₃⁺ | 231.0782 | Reaction Intermediate |

| Protonated this compound | C₁₁H₁₄ClO₂⁺ | 213.0677 | Product Ion [M+H]⁺ |

| Fragment: Loss of CH₂Cl | C₁₀H₁₂O₂⁺• | 164.0837 | Fragment Ion |

| Benzoyl Cation | C₇H₅O⁺ | 105.0335 | Fragment Ion |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization of Chiral Products or Intermediates

When this compound is synthesized using an enantiomerically pure form of 3-chloropropane-1,2-diol (either (R)- or (S)-3-chloropropane-1,2-diol), a chiral product is formed. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing the stereochemistry of these chiral molecules. wikipedia.org These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, in the regions where the molecule has a chromophore that absorbs light. The phenyl group in this compound acts as a chromophore. The sign and magnitude of the Cotton effect are highly sensitive to the three-dimensional arrangement of atoms around the chromophore, and thus to the absolute configuration of the chiral centers. For a pair of enantiomers, the CD spectra are mirror images of each other.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD curve shows how the specific rotation of a chiral compound varies with wavelength. In the vicinity of a chromophore's absorption band, the ORD curve will show a characteristic peak and trough, which also constitutes a Cotton effect. The shape of this curve (positive or negative Cotton effect) is directly related to the stereochemistry of the molecule.

For the chiral derivatives of this compound, the stereocenter at the C4 position of the dioxolane ring induces a chiral environment. This chirality dictates the observed chiroptical properties. By analyzing the CD and ORD spectra, one can determine the absolute configuration of the product. This is often achieved by comparing the experimental spectra to spectra predicted by quantum-chemical calculations or by comparing them to the spectra of structurally related compounds with known absolute configurations.

The following table presents hypothetical, yet representative, chiroptical data for the (R) and (S) enantiomers of this compound, illustrating the expected mirror-image relationship.

| Spectroscopic Technique | Parameter | (R)-enantiomer | (S)-enantiomer |

|---|---|---|---|

| Circular Dichroism (CD) | λmax (nm) | 262 | 262 |

| Δε (L·mol⁻¹·cm⁻¹) | +1.5 | -1.5 | |

| Optical Rotatory Dispersion (ORD) | Peak (nm) | 270 | 270 |

| Trough (nm) | 255 | 255 | |

| Specific Rotation [α]D | Value (deg) | +25.0 (c=1, CHCl₃) | -25.0 (c=1, CHCl₃) |

This data illustrates that while the wavelengths of the maxima are the same for both enantiomers, the signs of the CD absorption (Δε) and the orientation of the ORD Cotton effect are opposite, providing a definitive method for stereochemical assignment.

Computational and Theoretical Studies of 4 Chloromethyl 2 Methyl 2 Phenyl 1,3 Dioxolane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict their properties. For 4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane, DFT studies, typically employing functionals like B3LYP in combination with basis sets such as 6-311++G(d,p), can elucidate its structural and electronic characteristics. researchgate.netresearchgate.net

These calculations can determine optimized molecular geometry, bond lengths, and bond angles. Furthermore, DFT is used to explore the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Other parameters derived from DFT calculations include the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular electronic interactions and their contribution to the molecule's stability. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Dioxolane Derivatives Note: This table is illustrative, based on typical results for similar compounds, as specific data for the target molecule is not available.

| Parameter | Typical Functional/Basis Set | Calculated Value/Information | Significance |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | ~5-7 eV | Indicates chemical stability and reactivity. researchgate.net |

| Dipole Moment | B3LYP/6-311++G(d,p) | ~2-4 Debye | Relates to polarity and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-311++G(d,p) | Negative potential around oxygen atoms; Positive potential around hydrogens. | Predicts sites for electrophilic/nucleophilic attack. chemrxiv.org |

| NBO Analysis | B3LYP/6-311++G(d,p) | Identifies hyperconjugative interactions. | Explains stabilization energy from electron delocalization. researchgate.net |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), while simpler, provide a foundational understanding of molecular orbitals. For higher accuracy, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed.

These high-accuracy calculations are particularly valuable for determining the relative energies of different conformations of the 1,3-dioxolane (B20135) ring. Studies on similar 2,2-disubstituted 1,3-dioxolanes using ab initio methods (e.g., HF/6-31G*) have shown that it is possible to calculate the energy differences between various conformers, such as the envelope and half-chair forms, with high precision. researchgate.net For this compound, such calculations would precisely quantify the stability of its possible spatial arrangements.

Conformational Analysis and Molecular Dynamics Simulations

The 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium between several conformations, primarily the "envelope" and "half-chair" forms. acs.org Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable structures corresponding to energy minima.

For substituted 1,3-dioxolanes, the preferred conformation minimizes steric hindrance between the substituents. In the case of this compound, computational studies would identify the most stable arrangement of the chloromethyl, methyl, and phenyl groups relative to the dioxolane ring. Ab initio calculations on analogous systems have demonstrated that unsymmetrical envelope forms can be significantly more stable than symmetric envelope or half-chair conformations. researchgate.net The energy differences between these conformers are typically on the order of a few kJ/mol. researchgate.net

Table 2: Common Conformations of the 1,3-Dioxolane Ring

| Conformation | Description | Relative Stability |

| Envelope (C_s) | One atom is out of the plane formed by the other four. acs.org | Often a low-energy conformation. |

| Half-Chair (C_2) | Two adjacent atoms are displaced on opposite sides of the plane of the other three. acs.org | Can be an energy minimum or a transition state. |

| Unsymmetrical Envelope | A distorted envelope form. | Can be the most stable conformer in substituted systems. researchgate.net |

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, including the influence of a solvent. researchgate.net An MD simulation would model the interactions between this compound and surrounding solvent molecules (e.g., water, methanol, or a nonpolar solvent) over time.

These simulations provide insights into how the solvent affects the conformational equilibrium of the dioxolane ring and the orientation of its substituents. The solvent can stabilize certain conformations through interactions like hydrogen bonding or dipole-dipole interactions. MD simulations can also be used to calculate the free energy profile of chemical reactions or conformational changes in solution, offering a more realistic picture of the molecule's reactivity than gas-phase calculations alone. researchgate.netnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and validate experimental results.

For this compound, DFT calculations can predict its vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

Vibrational Spectra: Frequencies and intensities of vibrational modes can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of specific peaks to corresponding molecular motions.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the absolute chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR data. researchgate.netliverpool.ac.uk This comparison is invaluable for confirming the structure of the molecule and assigning specific resonances to individual atoms. For instance, the calculated chemical shifts for the protons on the dioxolane ring and the chloromethyl group would be compared against experimentally obtained spectra. rsc.org

The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects in the calculation. Close agreement between predicted and experimental spectra provides strong evidence for the correctness of the molecular structure and the computational model used.

Computational Modeling of Reaction Mechanisms